REACTION_CXSMILES
|
[O:1]([C:8]1[CH:13]=[CH:12][C:11]([C:14]([CH3:21])([OH:20])[C:15]([O:17]CC)=O)=[CH:10][CH:9]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C:22]1([O:28]C2C=CC=CC=2)C=CC=CC=1.C(N1C=CN=C1)(N1C=CN=C1)=O.[C:47]1([NH:53][NH2:54])[CH:52]=[CH:51][CH:50]=[CH:49][CH:48]=1.Cl>O.C(O)(=O)C.C(Cl)Cl>[CH3:21][C:14]1([C:11]2[CH:10]=[CH:9][C:8]([O:1][C:2]3[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=3)=[CH:13][CH:12]=2)[O:20][C:22](=[O:28])[N:54]([NH:53][C:47]2[CH:52]=[CH:51][CH:50]=[CH:49][CH:48]=2)[C:15]1=[O:17]
|
Name
|
|
Quantity
|
0.3 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
14.3 g
|
Type
|
reactant
|
Smiles
|
O(C1=CC=CC=C1)C1=CC=C(C=C1)C(C(=O)OCC)(O)C
|
Name
|
mixture
|
Quantity
|
34 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
14.3 g
|
Type
|
reactant
|
Smiles
|
O(C1=CC=CC=C1)C1=CC=C(C=C1)C(C(=O)OCC)(O)C
|
Name
|
|
Quantity
|
19.7 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)OC1=CC=CC=C1
|
Name
|
|
Quantity
|
9.7 g
|
Type
|
reactant
|
Smiles
|
C(=O)(N1C=NC=C1)N1C=NC=C1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
7.4 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)NN
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Type
|
CUSTOM
|
Details
|
was agitated at 25° C. for 19 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture was agitated for 15 min
|
Duration
|
15 min
|
Type
|
STIRRING
|
Details
|
After agitating at 25° C. for 24 h
|
Duration
|
24 h
|
Type
|
CUSTOM
|
Details
|
the aqueous layer was removed
|
Type
|
WASH
|
Details
|
After washing the methylene chloride layer with 50 mL of water
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated under vacuum
|
Type
|
ADDITION
|
Details
|
The oily residue was mixed with 150 mL hexane and 15 mL of ethyl acetate
|
Type
|
TEMPERATURE
|
Details
|
heated to 65° C.
|
Type
|
TEMPERATURE
|
Details
|
cooled to 20° C.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The solids were washed with 100 mL of a mixture of 20 mL ethyl acetate and 80 mL of hexane
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
19 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1(C(N(C(O1)=O)NC1=CC=CC=C1)=O)C1=CC=C(C=C1)OC1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 15.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 81.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |